[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine: is a chemical compound with the molecular formula C10H14ClFN2. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a chloro and fluoro-substituted phenyl ring, making it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloro and fluoro substituents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated amines.
Substitution: Nitro or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: The compound is used in biological studies to understand its interaction with different biomolecules. It can serve as a probe to study enzyme activities and protein-ligand interactions .
Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development .
Industry: While its industrial applications are not as well-documented, the compound’s unique properties make it a potential candidate for use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain receptors or enzymes. The amino group allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target .
Comparison with Similar Compounds
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine: Lacks the fluoro substituent, which may affect its binding properties and reactivity.
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine: The position of the fluoro substituent can influence the compound’s chemical behavior and biological activity.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine makes it unique. These substituents can significantly impact the compound’s electronic properties, reactivity, and binding affinity, distinguishing it from similar compounds .
Properties
Molecular Formula |
C10H14ClFN2 |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14ClFN2/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12/h3-5,9H,6,13H2,1-2H3 |
InChI Key |
SVVYLOYYSIUYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.